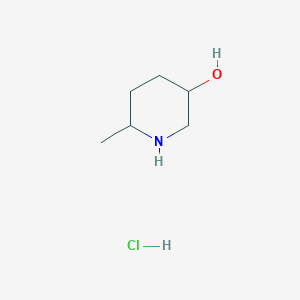![molecular formula C14H21N5 B3117317 N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2227197-38-6](/img/structure/B3117317.png)
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound with the molecular formula C13H19N5 . It is also known as “N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride” with a CAS Number of 1260590-51-9 . This compound is used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is also one of the impurities of Tofacitinib, which is a Janus kinase inhibitor and could be used against rheumatoid arthritis .
Synthesis Analysis
The synthesis of this compound or its similar structures involves various chemical reactions. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[2,3-d]pyrimidine core and a 4-methylpiperidin-3-yl group attached to it . The compound has two defined stereocentres . The InChI code for this compound is 1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3, (H,15,16,17);1H/t9-,11+;/m1./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 281.79 . It has a solid physical form and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Properties
Pyrimidine derivatives are pivotal in the synthesis of heterocyclic compounds, which are central to developing pharmaceuticals and biologically active molecules. Their structure allows for a wide range of chemical reactions, making them versatile intermediates in organic synthesis. For example, pyrimidine-based compounds have been utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications (Jindal & Kaur, 2021). Additionally, the pyranopyrimidine core has been identified as a key precursor in medicinal and pharmaceutical industries, highlighting its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine and its analogs exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This versatility is attributed to their ability to interact with various biological targets. Recent research developments have focused on synthesizing new pyrimidine derivatives with enhanced anti-inflammatory activities, leveraging their inhibitory effects against specific inflammatory mediators (Rashid et al., 2021). Moreover, the synthesis and biological activities of potential pyrimidine analogs have been extensively reviewed, highlighting their broad-spectrum activities across different disease models (JeelanBasha & Goudgaon, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as (3R,4R)-N,1,4-trimethyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-amine, is the enzyme Janus Kinase 3 (JAK3) . JAK3 is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an inhibitor of JAK3 . By binding to the ATP-binding site of JAK3, it prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent have led to the identification of potent and orally bioavailable inhibitors of pkb .
properties
IUPAC Name |
N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDYZNTNVHTGH-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)






